molecular formula C19H25N3O B5379239 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Número de catálogo B5379239
Peso molecular: 311.4 g/mol
Clave InChI: GIADBIGZJDECQE-JXMROGBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been extensively studied due to its potential therapeutic applications.

Mecanismo De Acción

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to be highly selective for IKKβ, which is the primary kinase responsible for the activation of NF-κB in response to various stimuli.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is its high selectivity for IKKβ, which reduces the risk of off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying NF-κB signaling. However, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in therapeutic applications.

Direcciones Futuras

There are several potential future directions for the use of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in scientific research. One area of interest is the role of NF-κB signaling in aging and age-related diseases. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to improve cognitive function in aging mice, suggesting that it may have therapeutic potential in age-related cognitive decline. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to enhance the efficacy of chemotherapy in cancer models, suggesting that it may have potential as a combination therapy. Finally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-viral effects in models of viral infections, which could be explored further in the context of emerging viral diseases such as COVID-19.
Conclusion:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is a valuable tool in scientific research due to its ability to inhibit the NF-κB pathway. It has been extensively studied and has shown promising results in various disease models. While there are limitations to its use, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has the potential to contribute to our understanding of disease pathogenesis and identify new therapeutic targets.

Métodos De Síntesis

The synthesis of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide involves the reaction between 4-tert-butylphenylboronic acid and 3-(1H-imidazol-1-yl)propylamine in the presence of palladium catalysts. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. This method has been optimized to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. This makes 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide a valuable tool in studying the role of NF-κB in disease pathogenesis and identifying potential therapeutic targets.

Propiedades

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)17-8-5-16(6-9-17)7-10-18(23)21-11-4-13-22-14-12-20-15-22/h5-10,12,14-15H,4,11,13H2,1-3H3,(H,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADBIGZJDECQE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.